molecular formula C9H8O3 B6252674 3-hydroxy-5-methyl-1,3-dihydro-2-benzofuran-1-one CAS No. 63113-00-8

3-hydroxy-5-methyl-1,3-dihydro-2-benzofuran-1-one

Cat. No.: B6252674
CAS No.: 63113-00-8
M. Wt: 164.2
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Description

Structural Context within the Benzofuran-1(3H)-one (Phthalide) Scaffold

The core of 3-hydroxy-5-methyl-1,3-dihydro-2-benzofuran-1-one is the benzofuran-1(3H)-one skeleton, more commonly known as the phthalide (B148349) scaffold. oregonstate.edu This structure consists of a benzene (B151609) ring fused to a γ-lactone ring. oregonstate.edu The fundamental phthalide structure can be substituted at various positions on both the aromatic and lactone rings, giving rise to a vast array of derivatives with diverse properties.

Phthalides are prevalent in nature, having been isolated from various plants, fungi, and bacteria. oregonstate.edu The versatility of the phthalide scaffold allows for numerous chemical modifications, including substitutions at the C3 position of the lactone ring and on the aromatic ring at positions 4, 5, 6, and 7. oregonstate.edu These modifications can significantly influence the molecule's biological activity.

Table 1: Key Structural Features of the Phthalide Scaffold

FeatureDescription
Core StructureA bicyclic system composed of a fused benzene and γ-lactone ring.
Key Functional GroupA lactone (cyclic ester) integrated into a furanone ring.
Substitution PointsReactive sites on both the aromatic and lactone portions of the molecule.

Academic Significance and Research Trajectory

The academic significance of the phthalide scaffold is underscored by the diverse biological activities exhibited by its derivatives. researchgate.net Research into these compounds has revealed their potential as anti-inflammatory, antimicrobial, and antitumor agents. appchemical.comresearchgate.net This has spurred the development of various synthetic methodologies to create novel phthalide derivatives for pharmacological evaluation.

The synthesis of the benzofuranone core can be achieved through several routes, including the reaction of 3-hydroxy-2-pyrones with nitroalkenes bearing ester groups. sigmaaldrich.com This method allows for the regioselective preparation of benzofuranones with a variety of substitution patterns. sigmaaldrich.com Other synthetic strategies involve intramolecular cyclization reactions and metal-catalyzed processes. organic-chemistry.org

While specific research on the biological activities of this compound is limited, studies on closely related compounds provide valuable insights. For instance, various isobenzofuran-1(3H)-one derivatives have been synthesized and evaluated for their potential as antidepressant agents, showing activity as serotonin (B10506) reuptake inhibitors. pharmaffiliates.com Furthermore, other benzofuran (B130515) derivatives have demonstrated significant anti-inflammatory properties. researchgate.net

The broad spectrum of biological activities associated with the benzofuran and phthalide scaffolds continues to drive research in this area. Scientists are actively exploring new synthetic routes to access novel derivatives and are conducting extensive biological screenings to uncover their therapeutic potential. nih.govacs.org The ongoing investigation into these versatile molecular frameworks holds promise for the development of new therapeutic agents.

Table 2: Investigated Biological Activities of Benzofuran-1(3H)-one (Phthalide) Derivatives

Biological ActivityResearch Findings
Anti-inflammatoryCertain phthalide derivatives have shown potent anti-inflammatory efficacy. researchgate.net
AntimicrobialThe benzofuran scaffold is recognized as a promising basis for the development of new antimicrobial agents. appchemical.comrsc.org
AntitumorVarious benzofuran derivatives have been investigated for their anticancer properties. nih.gov
AntidepressantNovel isobenzofuran-1(3H)-one derivatives have demonstrated potential as antidepressant agents. pharmaffiliates.com

Properties

CAS No.

63113-00-8

Molecular Formula

C9H8O3

Molecular Weight

164.2

Purity

95

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations

Approaches to the Synthesis of 3-Hydroxy-5-methyl-1,3-dihydro-2-benzofuran-1-one and Related Structures

Various synthetic strategies have been developed to construct the benzofuranone core, each with its own advantages in terms of efficiency, regioselectivity, and substrate scope.

Intramolecular cyclization is a common and effective strategy for the synthesis of benzofuranone derivatives. This approach typically involves the formation of the lactone ring from a suitably substituted benzene (B151609) derivative.

One such method involves the intramolecular cyclization of a delta-hydroxy acid to a delta-lactone. This process includes a nucleophilic attack, ring closure, and the expulsion of water to form the lactone. youtube.com Another strategy involves the intramolecular nucleophilic substitution of aromatic aldehydes, where the polarity of the carbonyl bond is increased by electron-withdrawing groups on the aromatic ring. semanticscholar.org

Metal-free halogenated anhydrides, such as trifluoroacetic anhydride (B1165640) (TFAA) or trichloroacetic anhydride (TCAA), can promote the intramolecular cyclization of N-cyano sulfoximines to yield thiadiazinone 1-oxides in excellent yields. nih.gov Additionally, visible-light-induced decarboxylative cascade cyclization of acryloylbenzamides with N-hydroxyphthalimide esters offers a practical approach to synthesize diverse isoquinoline-1,3(2H,4H)-dione derivatives. rsc.org

Summary of Intramolecular Cyclization Reactions
Reaction TypeKey Reagents/ConditionsProduct TypeReference
Delta-hydroxy acid to delta-lactoneAcid or base catalysisLactone youtube.com
N-cyano sulfoximines cyclizationTFAA or TCAAThiadiazinone 1-oxides nih.gov
Decarboxylative cascade cyclizationVisible light, N-hydroxyphthalimide estersIsoquinoline-1,3(2H,4H)-diones rsc.org

Catalytic methods provide efficient and selective routes to benzofuranone and benzofuran (B130515) structures.

Palladium-mediated Synthesis : Palladium catalysts are widely used in the synthesis of benzofuranones. For instance, Pd(II)-catalyzed C-H activation of phenylacetic acids followed by intramolecular C-O bond formation yields benzofuranones. organic-chemistry.org Another approach involves the palladium-catalyzed hydroarylation and hydrovinylation of γ-propargylic alcohols with aryl iodides. semanticscholar.org

Ruthenium-catalyzed Synthesis : Ruthenium catalysts have been employed for the cycloisomerization of benzannulated homo- and bis-homopropargylic alcohols to afford benzofurans and isochromenes. organic-chemistry.org Zheng and co-workers reported the synthesis of benzofuran derivatives via a ruthenium-catalyzed reaction between alkynes and m-hydroxybenzoic acids. nih.gov

Metal-free Synthesis : Metal-free catalytic systems have also been developed. For example, sulphamic acid has been used as a novel catalyst for the synthesis of isobenzofuran-1(3H)-ones under solvent-free conditions. researchgate.net Transition-metal-free direct C-arylation of 3-hydroxychromone moieties can be achieved using a base, air as an oxidant, and arylhydrazines as arylating agents to produce flavonols. rsc.org

Overview of Catalytic Synthesis Routes
Catalyst TypeReaction ExampleKey FeaturesReference
PalladiumC-H activation of phenylacetic acidsIntramolecular C-O bond formation organic-chemistry.org
RutheniumCycloisomerization of propargylic alcoholsChemo- and regioselective organic-chemistry.org
Metal-freeSulphamic acid-catalyzed condensationSolvent-free conditions researchgate.net

Multi-step synthesis from readily available precursors is a versatile approach to constructing complex benzofuranone structures. A novel one-pot synthesis of 3-acetyl-5-hydroxy-2-methylbenzofuran has been reported, which can then be used to synthesize various derivatives. researchgate.net The synthesis of 4-acetoxy-2-amino-3-arylbenzofurans can be achieved from 1-aryl-2-nitroethylenes and cyclohexane-1,3-diones in a one-pot multistep process. researchgate.net Furthermore, the reaction of 3-hydroxy-2-pyrones with nitroalkenes bearing ester groups can lead to the regioselective preparation of benzofuranones. oregonstate.edu

The Claisen-Schmidt condensation, a type of aldol (B89426) condensation, involves the reaction between an aldehyde or ketone with an α-hydrogen and an aromatic carbonyl compound lacking an α-hydrogen. wikipedia.org This reaction has been utilized in the synthesis of phthalide (B148349) derivatives. mdpi.com Synthetic aurones, which are isomers of flavones, are often obtained through a Claisen-Schmidt condensation between a benzofuran-3(2H)-one and a benzaldehyde. rsc.org

The stereoselective synthesis of 3-hydroxyphthalides is of significant interest due to the differential biological activity of enantiomers. researchgate.net A highly enantioselective method for preparing tetra-substituted 3-hydroxyphthalide esters has been developed using isothiourea-catalyzed acylative dynamic kinetic resolution (DKR). researchgate.net This method has been shown to be effective for a wide range of substrates with high enantioselectivity and good to excellent yields. researchgate.net

Derivatization Strategies and Analogue Synthesis

Derivatization of the benzofuranone core is crucial for exploring structure-activity relationships and developing new compounds with enhanced biological properties. Chemical derivatization is often employed to improve the detectability and separation of target compounds in analytical methods like HPLC. researchgate.net A series of novel isobenzofuran-1(3H)-one derivatives have been designed and synthesized as potential antidepressant agents. nih.gov The synthesis of various phenolic derivatives of 3-hydroxy-3H-benzofuran-2-one has been achieved through a domino reaction involving Friedel–Crafts alkylation and subsequent intramolecular lactonization. nih.gov

Functionalization of the Hydroxyl Group

The 3-hydroxy group, being part of a hemiacetal, is a key site for functionalization. Its reactivity is central to creating derivatives with modified properties. Common transformations include acylation and etherification.

Acylation: The hydroxyl group can be readily acylated to form esters. This reaction is typically carried out using acylating agents such as acid chlorides or anhydrides in the presence of a base. For instance, reaction with acetyl chloride in pyridine (B92270) would yield 3-acetoxy-5-methyl-1,3-dihydro-2-benzofuran-1-one.

Etherification: Conversion of the hydroxyl group to an ether can be achieved under various conditions. For example, treatment with an alkyl halide in the presence of a base like sodium hydride can lead to the corresponding 3-alkoxy derivative.

These functionalizations are crucial for installing protecting groups or for altering the molecule's chemical properties for further synthetic steps.

Substituent Modification on the Benzene Ring (e.g., halogenation, alkylation)

The aromatic ring of the benzofuranone scaffold is susceptible to electrophilic substitution reactions, allowing for the introduction of various substituents. The existing oxygen atom and methyl group influence the regioselectivity of these reactions.

Halogenation: Halogenated benzofuran derivatives are an important class of compounds, and direct halogenation of the aromatic ring is a common synthetic strategy. researchgate.net For example, bromination can be achieved using bromine in a suitable solvent, often with a Lewis acid catalyst. The position of substitution will be directed by the activating effects of the ether oxygen and the methyl group.

Alkylation: Friedel-Crafts alkylation can introduce alkyl groups onto the benzene ring. This reaction involves an alkyl halide and a Lewis acid catalyst, such as aluminum chloride (AlCl₃). The regiochemical outcome is dictated by the directing effects of the substituents already present on the ring.

These modifications can significantly impact the electronic and steric properties of the molecule, providing a route to a diverse library of analogues.

Modifications at the Lactone Moiety

The lactone, a cyclic ester, is another key reactive site within the molecule. It can undergo reactions typical of esters, primarily involving nucleophilic attack at the carbonyl carbon.

Reduction: The carbonyl group of the lactone can be reduced. Treatment with strong reducing agents like lithium aluminum hydride (LiAlH₄) typically leads to the ring-opening of the lactone to form a diol. The use of milder reducing agents, such as sodium borohydride (B1222165) (NaBH₄), can sometimes selectively reduce the carbonyl group while preserving the ring structure, although this is less common and often substrate-dependent. Research on the related compound 5-hydroxy-3-methyl-3H-benzofuran-2-one demonstrates that treatment with hydrides can lead to complex rearrangements and ring expansions rather than simple reduction. acs.orgnih.gov

Hydrolysis: The lactone ring can be opened via hydrolysis under either acidic or basic conditions. Basic hydrolysis (saponification) results in the formation of the corresponding carboxylate salt of the parent 2-(1-hydroxyethyl)-4-methylphenol, which upon acidification yields the carboxylic acid.

Reaction Mechanisms in Synthetic Pathways (e.g., cyclization, rearrangement, ring expansion)

The formation and subsequent transformation of the this compound core involve several key mechanistic pathways.

Cyclization: A common strategy for synthesizing the benzofuranone core is through the intramolecular cyclization of a suitably substituted phenol (B47542). thieme-connect.com For instance, a phenol bearing a tethered ester group can cyclize under acidic or basic conditions. oregonstate.edu One plausible synthetic route involves a Diels-Alder reaction between a substituted 3-hydroxy-2-pyrone and a nitroalkene, which, after a series of steps, forms a substituted phenol intermediate that cyclizes to the benzofuranone. oregonstate.edu The regioselectivity of this cyclization is a critical aspect of the synthesis. oregonstate.edu

Rearrangement and Ring Expansion: The this compound scaffold can undergo significant skeletal changes under certain conditions. Treatment of the closely related 5-hydroxy-3-methyl-3H-benzofuran-2-one with hydride reagents has been shown to induce rearrangement and ring expansion. acs.orgnih.gov A plausible mechanism involves the initial reduction of the lactone to a hemiacetal intermediate. This intermediate can then undergo a series of steps including cyclization, rearrangement, and ring expansion to yield complex structures such as tetrahydrofurobenzofurans and dihydromethanobenzodioxepines. acs.orgnih.gov Other rearrangement strategies, such as those involving chalcones, have also been developed for the synthesis of substituted benzofurans. nih.gov Furthermore, nih.govnih.gov-sigmatropic rearrangements are a key step in several synthetic protocols for forming the benzofuran skeleton. rsc.org

The table below summarizes key findings from a study on the rearrangement and ring expansion of a related benzofuranone under reductive conditions.

Starting MaterialReagentProduct(s)Reference
5-Hydroxy-3-methyl-3H-benzofuran-2-oneHydride reducing agents(±)-5-hydroxy-3a-methyl-2,3,3a,8a-tetrahydro-furo[2,3-b]benzofuran; (±)-7-hydroxy-5-methyl-4,5-dihydro-2,5-methano-1,3-benzodioxepine acs.orgnih.gov

Advanced Structural Elucidation and Analytical Techniques in Research

Spectroscopic Methodologies for Structural Confirmation

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H-NMR and ¹³C-NMR spectroscopy are powerful tools for mapping the carbon-hydrogen framework of a molecule.

¹H-NMR Spectroscopy : This technique provides information about the chemical environment of each hydrogen atom (proton) in the molecule. For 3-hydroxy-5-methyl-1,3-dihydro-2-benzofuran-1-one, the ¹H-NMR spectrum would be expected to show distinct signals for the aromatic protons, the methyl protons, the proton on the carbon bearing the hydroxyl group (C1), and the hydroxyl proton itself. The chemical shift (δ, in ppm), splitting pattern (multiplicity), and integration (area under the signal) of each peak would confirm the connectivity of the molecule.

¹³C-NMR Spectroscopy : This method provides a count of the number of non-equivalent carbon atoms in a molecule. The ¹³C-NMR spectrum of this compound would be expected to display signals corresponding to each of the unique carbon atoms in the benzofuranone core, the methyl group, and the aromatic ring. The chemical shifts of these signals are indicative of the electronic environment of each carbon atom.

Expected ¹H-NMR and ¹³C-NMR Data for this compound (Note: The following table is a hypothetical representation of expected data based on the compound's structure, as specific experimental data is not publicly available.)

Assignment Expected ¹H-NMR Chemical Shift (ppm) Expected ¹³C-NMR Chemical Shift (ppm)
C=O-~170
Aromatic CH~7.0-7.8~110-140
Aromatic C-O-~150-160
Aromatic C-CH₃-~130-140
Aromatic C-~120-130
CH-OH~5.5-6.0~70-80
CH₂~5.0-5.5~70-75
CH₃~2.3-2.5~20-25
OHVariable-

Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI-MS is a soft ionization technique used to determine the molecular weight of a compound with high accuracy. In ESI-MS analysis, this compound would typically be observed as a protonated molecule [M+H]⁺ or as an adduct with other ions present in the solvent, such as sodium [M+Na]⁺. The high-resolution mass measurement would allow for the determination of the elemental composition, further confirming the molecular formula C₉H₈O₃.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.govnih.gov This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. nih.gov For this compound, a successful crystallographic analysis would provide:

Unambiguous confirmation of the molecular structure , including the connectivity of all atoms.

Precise bond lengths and angles , offering insight into the molecule's geometry.

Information about the conformation of the molecule in the solid state.

Details of intermolecular interactions , such as hydrogen bonding and packing arrangements within the crystal lattice.

The ability to obtain suitable single crystals is a prerequisite for this technique. nih.gov While specific crystallographic data for this compound is not available in the public domain, the structures of related isobenzofuranones have been successfully determined using this method, providing a framework for what could be expected.

Chromatographic Analysis in Research and Purity Assessment

Chromatographic techniques are fundamental for the separation, purification, and purity assessment of chemical compounds.

Thin-Layer Chromatography (TLC) : TLC is a rapid and simple method used to monitor the progress of chemical reactions and to get a preliminary assessment of the purity of a sample. For this compound, different solvent systems (e.g., mixtures of hexane (B92381) and ethyl acetate) would be tested to find conditions that provide good separation from starting materials and byproducts. The retention factor (Rf) value is a characteristic property of a compound under a specific set of TLC conditions.

Column Chromatography : This technique is used for the purification of larger quantities of a compound. The crude product containing this compound would be loaded onto a column packed with a stationary phase (commonly silica (B1680970) gel), and a solvent or a mixture of solvents (eluent) is passed through the column to separate the desired compound from impurities. The choice of eluent is often guided by preliminary TLC analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) : GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. nih.govresearchgate.net It combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. For this compound, which contains a hydroxyl group, derivatization (e.g., silylation) might be necessary to increase its volatility and thermal stability for GC analysis. The resulting chromatogram would show a peak corresponding to the derivatized compound at a specific retention time, and the mass spectrum of this peak would provide a fragmentation pattern that is characteristic of the molecule's structure, further confirming its identity.

Computational and Theoretical Chemistry Studies

Molecular Docking and Binding Mode Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com It is widely employed in drug design to understand how a ligand, such as a benzofuranone derivative, might interact with a biological target, typically a protein or enzyme. mdpi.comnih.gov The process involves placing the ligand into the binding site of the target receptor and evaluating the binding affinity using a scoring function, which estimates the free energy of binding. mdpi.comthesciencein.org

Studies on related phthalide (B148349) and benzofuran (B130515) derivatives have successfully used molecular docking to identify potential biological targets and elucidate binding modes. For example, computational research on phthalide derivatives as potential inhibitors of the Plasmodium falciparum dihydrofolate reductase (DHFR) enzyme, a key target for antimalarial drugs, demonstrated that these compounds can achieve high binding affinity scores. tandfonline.com In such studies, the interactions often involve hydrogen bonds with key amino acid residues in the active site, as well as hydrophobic interactions that contribute to the stability of the ligand-protein complex. nih.govmdpi.com

The typical interactions for this class of compounds involve the polar groups (hydroxyl and carbonyl) forming hydrogen bonds, while the aromatic ring system engages in hydrophobic and π–π stacking interactions with residues like phenylalanine, tyrosine, or tryptophan. mdpi.com For 3-hydroxy-5-methyl-1,3-dihydro-2-benzofuran-1-one, it is predicted that the hydroxyl group at the 3-position and the lactone carbonyl group would be critical for forming hydrogen bonds within a receptor's active site, while the benzofuran core and the methyl group would contribute to hydrophobic interactions.

Table 1: Representative Molecular Docking Results for Phthalide Derivatives Against P. falciparum DHFR This table is representative of data for related compounds and not specific to this compound.

CompoundDocking Score (kcal/mol)Key Interacting ResiduesInteraction Type
Phthalide Derivative 1-9.8Asp54, Ser108Hydrogen Bond
Phthalide Derivative 2-9.5Phe58, Ile164Hydrophobic
Phthalide Derivative 3-9.2Asp54, Arg122Hydrogen Bond, Electrostatic
Phthalide Derivative 4-8.9Leu164, Ala16Hydrophobic

Molecular Dynamics Simulations of Compound-Target Interactions

Molecular Dynamics (MD) simulations are a powerful computational method used to analyze the physical movements of atoms and molecules over time. mdpi.com In drug discovery, MD simulations are often performed after molecular docking to assess the stability of the predicted ligand-receptor complex and to observe its dynamic behavior in a simulated physiological environment. tandfonline.comnih.gov These simulations can confirm whether the binding mode predicted by docking is stable or if the ligand reorients itself within the binding pocket. mdpi.com

For related phthalide derivatives, MD simulations have been used to validate docking results. tandfonline.com Key parameters analyzed during an MD simulation include:

Root Mean Square Deviation (RMSD): This metric measures the average deviation of the protein backbone or ligand atoms from their initial positions over the course of the simulation. A stable RMSD value suggests that the complex has reached equilibrium and is structurally stable.

Root Mean Square Fluctuation (RMSF): This calculates the fluctuation of individual amino acid residues or ligand atoms. High RMSF values can indicate flexible regions of the protein or ligand.

Binding Free Energy: Calculated using methods like MM-PBSA or MM-GBSA, this provides a more accurate estimation of the binding affinity than docking scores alone by considering solvation effects. Van der Waals and electrostatic interactions are typically the major contributors to the binding energy. mdpi.com

Studies on complexes of related heterocyclic compounds with their protein targets have shown that stable interactions, such as persistent hydrogen bonds, are maintained throughout the simulation, confirming the viability of the binding mode. tandfonline.comnih.gov

Table 2: Representative Output from a Molecular Dynamics Simulation This table presents typical data obtained for related compounds and is for illustrative purposes.

ParameterValue/ObservationInterpretation
RMSD of Protein-Ligand ComplexPlateau at ~0.25 nmThe complex is stable throughout the simulation.
RMSF of LigandLow (< 0.1 nm)The ligand remains stably bound in the active site.
Binding Free Energy (MM-GBSA)-75.5 ± 5.2 kJ/molIndicates a strong and favorable binding affinity.
Key Hydrogen BondsMaintained >80% of simulation timeCritical interactions are stable and persistent.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. nih.govrutgers.edu The goal of QSAR is to develop models that can predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules. nih.govechemcom.com

QSAR studies have been performed on various benzofuran and isobenzofuranone derivatives. echemcom.comresearchgate.net These models typically use a set of calculated molecular properties, known as descriptors, as independent variables and the measured biological activity (e.g., IC₅₀ or EC₅₀) as the dependent variable. echemcom.com Descriptors can be categorized as:

Physicochemical: Such as logP (hydrophobicity), molar refractivity (bulkiness), and polar surface area.

Electronic: Such as HOMO/LUMO energies and dipole moment, which relate to the molecule's reactivity and polarity.

Topological/Structural: Descriptors that describe the size, shape, and branching of the molecule.

A statistical method, such as Multiple Linear Regression (MLR), is then used to generate an equation that best correlates the descriptors with the activity. echemcom.com A QSAR study on aryl-substituted isobenzofuran-1(3H)-ones, for instance, identified key descriptors that influence their inhibitory activity, allowing for the prediction of the potency of related compounds. echemcom.com The quality of a QSAR model is assessed by statistical parameters like the coefficient of determination (r²) and the cross-validated coefficient (q²). derpharmachemica.com

Table 3: Example of a QSAR Model for a Series of Isobenzofuranone Derivatives This table is a representative example and not specific to this compound.

ParameterDescription
QSAR EquationpIC₅₀ = 0.85(LogP) - 0.12(LUMO) + 1.5*(H-bond donors) + 2.1
r² (Coefficient of Determination)0.88
q² (Cross-validated r²)0.75
InterpretationActivity increases with higher hydrophobicity (LogP) and more H-bond donors, and decreases with a lower LUMO energy. The model shows good statistical validity.

Electronic Structure Calculations and Reactivity Predictions

Electronic structure calculations, often performed using Density Functional Theory (DFT), are quantum mechanical methods used to investigate the electronic properties of molecules. semanticscholar.orgaip.org These calculations can predict molecular geometry, orbital energies, charge distribution, and reactivity. mdpi.comresearchgate.net For benzofuran derivatives, DFT has been used to study structure, stability, and antioxidant potential. semanticscholar.orgresearchgate.net

Key parameters derived from electronic structure calculations include:

HOMO and LUMO Energies: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier orbitals. The HOMO energy relates to the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron. researchgate.net

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.

Molecular Electrostatic Potential (MEP): An MEP map visualizes the charge distribution on the molecule's surface. Red regions indicate negative potential (electron-rich areas, prone to electrophilic attack), while blue regions indicate positive potential (electron-poor areas, prone to nucleophilic attack). For benzofuranones, the carbonyl oxygen is typically a site of high negative potential. researchgate.net

These calculations help in understanding the intrinsic reactivity of the molecule, predicting which parts of the molecule are likely to engage in chemical reactions or form intermolecular interactions. semanticscholar.org

Table 4: Representative DFT-Calculated Properties for a Benzofuran Derivative This table illustrates typical data from electronic structure calculations on related compounds.

PropertyCalculated ValueSignificance
HOMO Energy-6.5 eVIndicates electron-donating capability.
LUMO Energy-1.2 eVIndicates electron-accepting capability.
HOMO-LUMO Energy Gap5.3 eVRelates to chemical stability and reactivity.
Dipole Moment3.8 DebyeIndicates the overall polarity of the molecule.

Natural Occurrence and Biosynthetic Pathways

Isolation from Natural Sources (e.g., higher plants)

Benzofuran (B130515) and its derivatives are widely distributed throughout the plant kingdom, with a significant number of these compounds having been isolated from various plant families. researchgate.net These families include, but are not limited to, Asteraceae, Rutaceae, Liliaceae, and Cyperaceae. researchgate.net For instance, a novel benzofuran compound was successfully isolated from the plant Tephrosia purpurea. nih.gov

While the specific compound of interest has not been identified, structurally similar phthalides have been isolated from both higher plants and fungi. researchgate.netnih.govnih.gov Fungi, in particular, are a rich source of isobenzofuranone derivatives. nih.gov Genera such as Penicillium, Alternaria, and Pestalotiopsis are known producers of phthalide (B148349) compounds. nih.govnih.gov

A notable example is the isolation of 4-acetyl-5-hydroxy-3,6,7-trimethylbenzofuran-2(3H)-one from the fungus Alternaria sp., which was found in association with a sea cucumber. researchgate.netnih.gov This compound shares the core benzofuranone structure with a hydroxyl group and multiple methyl substituents on the benzene (B151609) ring. Furthermore, the endophytic fungus Pestalotiopsis microspora has been found to produce pestacin, a 1,3-dihydro isobenzofuran (B1246724) derivative. researchgate.net The isolation of these related compounds from fungal sources suggests that fungi are plausible natural producers of 3-hydroxy-5-methyl-1,3-dihydro-2-benzofuran-1-one.

Compound ClassGeneral Natural SourceSpecific Examples of Related CompoundsSource Organism of Related Compound
BenzofuransHigher Plants (e.g., Asteraceae, Rutaceae, Liliaceae, Cyperaceae) researchgate.netNovel benzofuran derivativeTephrosia purpurea nih.gov
Phthalides (Isobenzofuranones)Fungi (e.g., Penicillium, Alternaria, Pestalotiopsis) nih.govnih.gov and Higher Plants researchgate.netnih.gov4-acetyl-5-hydroxy-3,6,7-trimethylbenzofuran-2(3H)-one researchgate.netnih.govAlternaria sp. researchgate.netnih.gov
Pestacin (a 1,3-dihydro isobenzofuran) researchgate.netPestalotiopsis microspora researchgate.net

Proposed Biosynthetic Routes for this compound and Related Benzofuranones

The biosynthesis of phthalides in both plants and fungi is generally understood to proceed through the polyketide pathway. nih.govnih.gov This pathway involves the sequential condensation of acetyl-CoA and malonyl-CoA units by a polyketide synthase (PKS) enzyme to form a linear polyketide chain. This chain then undergoes a series of modifications, including cyclization and aromatization, to yield the characteristic phthalide scaffold.

Based on established biosynthetic principles for fungal polyketides, a plausible biosynthetic pathway for this compound can be proposed. The pathway likely commences with the formation of a tetraketide intermediate from one molecule of acetyl-CoA and three molecules of malonyl-CoA.

A key intermediate in the biosynthesis of many methylated fungal polyketides is 6-methylsalicylic acid. This intermediate is formed through the cyclization and aromatization of the initial polyketide chain. Subsequent enzymatic modifications, including decarboxylation and hydroxylation, would then lead to the formation of the benzofuranone core.

The introduction of the hydroxyl group at the C3 position and the methyl group at the C5 position of the benzofuranone ring system are likely catalyzed by specific tailoring enzymes. Hydroxylation reactions in fungal secondary metabolism are often carried out by cytochrome P450 monooxygenases or other oxidoreductases. The methylation at C5 could be derived from S-adenosyl methionine (SAM), a common methyl group donor in biological systems, with the reaction being catalyzed by a methyltransferase.

The proposed biosynthetic pathway for this compound is outlined below:

Polyketide Chain Assembly: A polyketide synthase (PKS) catalyzes the condensation of one acetyl-CoA starter unit with three malonyl-CoA extender units to form a linear tetraketide chain.

Cyclization and Aromatization: The tetraketide chain undergoes intramolecular cyclization and subsequent aromatization to form a key intermediate, likely a derivative of 6-methylsalicylic acid.

Decarboxylation and Ring Formation: The aromatic intermediate undergoes decarboxylation and subsequent enzymatic reactions to form the phthalide ring structure.

Hydroxylation: A specific hydroxylase, likely a cytochrome P450 monooxygenase, introduces a hydroxyl group at the C3 position of the phthalide ring.

Methylation: A methyltransferase enzyme utilizes S-adenosyl methionine (SAM) as a methyl donor to attach a methyl group at the C5 position of the aromatic ring, yielding the final product, this compound.

Advanced Research Directions and Emerging Applications

Development of Novel Synthetic Methodologies for Complex Analogues

The core structure of 3-hydroxy-5-methyl-1,3-dihydro-2-benzofuran-1-one belongs to the benzofuranone family, a privileged scaffold in medicinal chemistry. researchgate.net The development of novel and efficient synthetic routes to create complex analogues of this structure is a key area of research, as it opens the door to a vast chemical space for drug discovery. Traditional synthetic approaches are continually being refined, and new catalytic strategies are emerging to allow for more precise control over the molecular architecture. nih.gov

Recent advancements in organic synthesis have provided a toolkit of methodologies applicable to the construction of diverse benzofuranone libraries. These methods often focus on creating the fused benzene (B151609) and furan (B31954) ring system through innovative catalytic processes. divyarasayan.orgresearchgate.net Strategies include:

Transition-Metal Catalysis: Palladium- and copper-catalyzed reactions, such as Sonogashira cross-coupling followed by cyclization, are powerful tools for constructing the benzofuran (B130515) core. divyarasayan.orgbepls.com These methods offer high tolerance for a wide variety of functional groups, enabling the synthesis of intricately decorated analogues. divyarasayan.org

Acid Catalysis: Brønsted and Lewis acids are employed to mediate the cyclization of precursors like o-alkynylphenols or to promote cascade reactions that efficiently build the benzofuranone skeleton. nih.govoregonstate.edu

Photocatalysis: The use of visible light to drive chemical reactions represents a green and innovative approach. Photocatalytic methods are being explored for the synthesis of related dihydrobenzofuran structures, which could be adapted for benzofuranone synthesis. researchgate.net

One-Pot Syntheses: To improve efficiency and sustainability, researchers are designing multi-component, one-pot reactions that allow for the construction of complex benzofuran derivatives in a single synthetic operation. researchgate.netresearchgate.net

These evolving synthetic strategies are crucial for generating libraries of complex analogues of this compound, which can then be screened for novel biological activities.

Table 1: Modern Synthetic Strategies for Benzofuranone Scaffolds

Synthetic Strategy Key Features Potential for Analogue Synthesis
Palladium/Copper-Catalyzed Cyclization High functional group tolerance; versatile for creating 2,3-disubstituted benzofurans. divyarasayan.orgbepls.com High
Brønsted/Lewis Acid-Mediated Reactions Efficient cyclization of precursors; can enable domino reactions for rapid complexity building. nih.gov High
Catalyst-Free Cycloadditions Environmentally friendly; often involves reactions of hydroxyl-substituted aryl alkynes with sulfur ylides. nih.gov Moderate to High

| Ring-Closing Metathesis (RCM) | Powerful for forming the furan ring from appropriately substituted phenol (B47542) derivatives. divyarasayan.org | High |

Exploration of New Biological Targets and Pathways

While the parent compound, mycophenolic acid, is a well-established inhibitor of IMPDH, leading to the suppression of T- and B-lymphocyte proliferation, its metabolites and synthetic analogues may interact with different biological targets. drugbank.comnih.gov The benzofuran scaffold is known to be a versatile pharmacophore present in compounds with a wide array of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects. nih.govrsc.org This suggests that derivatives of this compound could modulate pathways beyond immunosuppression.

Emerging research on benzofuran derivatives points to several potential new target areas:

Enzyme Inhibition: Analogues could be designed to target other enzymes implicated in disease. For instance, novel benzofuran derivatives have been successfully developed as potent inhibitors of Lysine-specific demethylase 1 (LSD1), a promising target in cancer therapy. nih.gov Other research has shown that specific carbamates derived from a similar 5-hydroxy-3-methyl-3H-benzofuran-2-one structure exhibit impressive inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes relevant to Alzheimer's disease. nih.gov

Receptor Modulation: The benzofuran structure can serve as a scaffold for designing ligands that interact with specific receptors. For example, a series of 2,3-dihydro-1-benzofuran derivatives have been identified as potent and selective agonists for the cannabinoid receptor 2 (CB2), a target for treating neuropathic pain. nih.gov

Anticancer Pathways: Many benzofuran derivatives exhibit anticancer activity through various mechanisms, including the induction of apoptosis (programmed cell death) and the inhibition of signaling pathways crucial for cancer cell survival, such as NF-κB. rsc.orgresearchgate.net

The exploration of these and other potential targets for novel analogues of this compound is a fertile ground for discovering new therapeutic applications.

Design of Next-Generation Analogues with Tuned Bioactivity Profiles

The design of new molecules with optimized biological activity relies heavily on understanding the structure-activity relationship (SAR)—how a molecule's chemical structure relates to its biological effect. nih.gov For the this compound scaffold, medicinal chemists can systematically modify different parts of the molecule to enhance potency for a specific target, improve selectivity, or introduce entirely new biological activities. researchgate.net

Key strategies in the design of next-generation analogues include:

Scaffold Hopping and Hybridization: This involves replacing the core benzofuranone structure with a bioisosteric scaffold or combining it with other pharmacologically active fragments to create hybrid molecules with dual or enhanced activities. nih.gov

Substitution Pattern Modification: The nature and position of substituents on the aromatic ring and the furanone ring are critical determinants of biological activity. nih.gov SAR studies have shown that introducing halogen atoms or specific heterocyclic rings at certain positions can dramatically increase anticancer potency. rsc.orgnih.gov For example, the presence of a bromine atom on a methyl group attached to the benzofuran ring was found to confer remarkable cytotoxic activity against leukemia cells. nih.gov

Conformational Restriction: By introducing structural constraints, chemists can lock the molecule into a specific three-dimensional shape that is optimal for binding to a biological target. nih.gov This can lead to increased potency and selectivity.

Through these rational design approaches, researchers aim to develop new generations of benzofuranone-based compounds with finely tuned bioactivity profiles, potentially leading to more effective and safer therapeutics for a range of diseases. bepls.comnih.gov

Table 2: Structure-Activity Relationship (SAR) Insights for Benzofuran Derivatives

Molecular Modification Impact on Bioactivity Example Application
Halogenation of the scaffold Often increases anticancer activity, possibly by enhancing binding affinity through halogen bonds. nih.gov Brominated derivatives showing high cytotoxicity against leukemia cell lines. nih.gov
Substitution at C-2 position Introduction of ester or heterocyclic groups can be crucial for cytotoxic activity. rsc.org Benzofuran-pyrazole derivatives with significant growth inhibitory activity against various cancer cells. rsc.org

| Substitution at C-5 position | Hydroxyl, halogen, and amino groups are closely related to antibacterial activity. rsc.org | Design of novel antibacterial agents. bepls.com |

Integration of Omics Technologies in Mechanistic Research

Modern biological research increasingly relies on "omics" technologies—genomics, proteomics, and metabolomics—to gain a comprehensive understanding of how a compound affects a biological system. These technologies are poised to play a crucial role in elucidating the mechanisms of action of this compound and its analogues, identifying biomarkers, and discovering new therapeutic targets.

Proteomics: This involves the large-scale study of proteins. In the context of mycophenolic acid, proteomics has been used to identify protein targets of its reactive acyl glucuronide metabolite in kidney tissue. researchgate.net This approach could be applied to this compound to identify its specific protein binding partners, offering clues to its mechanism of action and potential off-target effects.

Metagenomics and Metaproteomics: These technologies are particularly relevant for understanding the role of the gut microbiome in drug metabolism. A recent study combined metagenomics with activity-based proteomics to identify specific gut bacterial enzymes responsible for reactivating MPA from its glucuronide metabolite, a process linked to gastrointestinal toxicity. nih.gov Similar approaches could investigate the metabolic fate of this compound in the gut and how the microbiome influences its bioactivity.

Metabolomics: This is the systematic study of small molecules (metabolites) within a biological system. Metabolomics can provide a snapshot of the metabolic changes induced by a compound, helping to identify the biochemical pathways it perturbs. researchgate.net

Data Fusion: The true power of omics lies in integrating data from multiple platforms. Fusing proteomics and metabolomics data can provide a more complete picture of a compound's biological impact, leading to more accurate disease profiling and the discovery of novel biomarkers. researchgate.net

The application of these high-throughput technologies will be instrumental in moving beyond a single-target view of drug action and toward a systems-level understanding of the therapeutic potential of this compound and its next-generation analogues.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-hydroxy-5-methyl-1,3-dihydro-2-benzofuran-1-one, and how can reaction conditions be optimized?

  • Methodology : Synthesis often begins with functionalization of the benzofuran core. For example, hydroxylation and methylation can be achieved via Friedel-Crafts alkylation or electrophilic substitution. Oxidation of the hydroxyl group (e.g., using DDQ or TEMPO) yields ketone derivatives, while reduction (NaBH₄ or catalytic hydrogenation) produces dihydro analogs. Solvent choice (e.g., hexafluoropropan-2-ol) and oxidants (e.g., 2,3-dichloro-5,6-dicyanobenzoquinone) significantly influence yield and selectivity .
  • Key Considerations : Monitor reaction progress via TLC or HPLC. Optimize temperature and stoichiometry to minimize side products like over-oxidized or dimerized species .

Q. How can spectroscopic and crystallographic techniques confirm the structure of this compound?

  • Methodology :

  • NMR : Analyze 1H^1H and 13C^{13}C NMR to identify characteristic peaks (e.g., hydroxyl proton at δ 9–10 ppm, methyl groups at δ 1.5–2.5 ppm).
  • XRD : Single-crystal X-ray diffraction provides unambiguous confirmation of stereochemistry and substituent positions. For example, Acta Crystallographica studies resolved analogous benzofuranones with R-factors < 0.05 .
    • Validation : Compare experimental data with computational predictions (DFT) or literature values for related analogs .

Advanced Research Questions

Q. How do structural modifications (e.g., hydroxyl/methyl group substitution) influence biological activity?

  • Methodology :

  • Comparative Analysis : Use SAR studies to evaluate analogs. For instance, replacing the 5-hydroxy group with methoxy (as in 5-methoxyisobenzofuran-1(3H)-one) increases lipophilicity and alters antioxidant activity .
  • Assay Design : Test cytotoxicity (MTT assay), enzyme inhibition (e.g., COX-2), or antioxidant capacity (DPPH assay) under standardized conditions .
    • Data Interpretation : Cross-reference bioactivity data with computational docking to identify key binding interactions (e.g., hydrogen bonding with the hydroxyl group) .

Q. How can researchers resolve contradictions in reported biological activities across studies?

  • Methodology :

  • Variable Control : Assess purity (HPLC ≥ 95%), solvent effects (e.g., DMSO vs. aqueous buffers), and cell line variability.
  • Meta-Analysis : Use systematic reviews to identify trends. For example, discrepancies in antioxidant activity may arise from differing assay protocols (e.g., ORAC vs. FRAP) .
    • Case Study : A 2025 PubChem review highlighted that 5-hydroxy-4-methylisobenzofuran-1(3H)-one exhibited variable cytotoxicity due to impurities in early synthetic batches .

Q. What computational strategies predict reactivity and guide synthetic optimization?

  • Methodology :

  • DFT Calculations : Model reaction pathways (e.g., energy barriers for oxidation/reduction) using Gaussian or ORCA software.
  • Molecular Dynamics : Simulate solvent effects on reaction kinetics (e.g., hexafluoropropanol’s role in stabilizing intermediates) .
    • Application : Predict regioselectivity for electrophilic substitutions (e.g., nitration at the 4-position due to methyl group activation) .

Q. What challenges arise in developing enantioselective synthesis for chiral derivatives?

  • Methodology :

  • Chiral Catalysts : Use Sharpless asymmetric dihydroxylation or organocatalysts (e.g., L-proline) to control stereochemistry.
  • Analytical Validation : Employ chiral HPLC or polarimetry to confirm enantiomeric excess (≥90% ee) .
    • Case Study : Enamine Ltd. reported (3R)-3-methyl-1,3-dihydro-2-benzofuran-1-one synthesis via kinetic resolution, achieving 85% ee with a lipase catalyst .

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